molecular formula C14H20N2O2 B1308717 tert-Butyl 3-amino-3,4-dihydroquinoline-1(2H)-carboxylate CAS No. 885954-16-5

tert-Butyl 3-amino-3,4-dihydroquinoline-1(2H)-carboxylate

Cat. No.: B1308717
CAS No.: 885954-16-5
M. Wt: 248.32 g/mol
InChI Key: MVZZYBHLXOUNIT-UHFFFAOYSA-N
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Description

tert-Butyl 3-amino-3,4-dihydroquinoline-1(2H)-carboxylate: is a chemical compound with the molecular formula C14H20N2O2 and a molecular weight of 248.3242 g/mol . This compound is a derivative of quinoline, a heterocyclic aromatic organic compound. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 3-amino-3,4-dihydroquinoline-1(2H)-carboxylate typically involves the reaction of quinoline derivatives with tert-butyl esters under controlled conditions. The reaction conditions often include the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained with high purity .

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale chemical reactors and continuous flow processes to maximize yield and efficiency. The use of automated systems and advanced monitoring techniques ensures consistent quality and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: tert-Butyl 3-amino-3,4-dihydroquinoline-1(2H)-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The reaction conditions vary depending on the desired product but typically involve controlled temperatures and pressures .

Major Products Formed: The major products formed from these reactions include various quinoline derivatives, amine derivatives, and substituted quinoline compounds. These products have diverse applications in scientific research and industry .

Scientific Research Applications

tert-Butyl 3-amino-3,4-dihydroquinoline-1(2H)-carboxylate is used in a wide range of scientific research applications, including:

Mechanism of Action

The mechanism by which tert-Butyl 3-amino-3,4-dihydroquinoline-1(2H)-carboxylate exerts its effects involves interactions with molecular targets such as enzymes and proteins. The compound can inhibit or activate specific pathways, leading to changes in cellular functions. The exact molecular targets and pathways involved depend on the specific application and context of use .

Properties

IUPAC Name

tert-butyl 3-amino-3,4-dihydro-2H-quinoline-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O2/c1-14(2,3)18-13(17)16-9-11(15)8-10-6-4-5-7-12(10)16/h4-7,11H,8-9,15H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVZZYBHLXOUNIT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(CC2=CC=CC=C21)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30403540
Record name tert-Butyl 3-amino-3,4-dihydroquinoline-1(2H)-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30403540
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

885954-16-5
Record name tert-Butyl 3-amino-3,4-dihydroquinoline-1(2H)-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30403540
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-butyl 3-amino-1,2,3,4-tetrahydroquinoline-1-carboxylate
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